molecular formula C21H22N2O5S2 B6543025 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060260-48-1

2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543025
CAS No.: 1060260-48-1
M. Wt: 446.5 g/mol
InChI Key: QNEIUULFAQMOGA-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research, particularly in the study of serotonergic systems. With a molecular formula of C21H22N2O5S2, this compound features a 2,5-dimethoxybenzenesulfonamido group linked to an acetamide scaffold bearing a thiophen-2-ylmethyl moiety . The structural motif of the 2,5-dimethoxybenzene group is a key feature in many compounds known to interact with serotonin receptors, especially the 5-HT2A subtype . Researchers can utilize this compound as a chemical tool or a synthetic intermediate to explore structure-activity relationships (SAR) in the development of novel receptor probes. Its design suggests potential application in investigating the pharmacological effects of sulfonamide and acetamide derivatives on G-protein coupled receptor (GPCR) signaling pathways. Studies on structurally related phenethylamine compounds have shown that the 2,5-dimethoxy substitution pattern is crucial for high-affinity agonist activity at the 5-HT2A receptor . The addition of various sulfonamido and acetamide functionalities, as seen in this compound, may be explored to modulate receptor selectivity, functional efficacy, and drug-like properties, offering a valuable asset for researchers aiming to develop more selective serotonergic ligands for experimental purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-17-9-10-19(28-2)20(13-17)30(25,26)23-16-7-5-15(6-8-16)12-21(24)22-14-18-4-3-11-29-18/h3-11,13,23H,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEIUULFAQMOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Coupling

The reaction of 4-aminophenyl derivatives with 2,5-dimethoxybenzenesulfonyl chloride is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Pyridine or triethylamine (TEA) is employed to scavenge HCl, facilitating nucleophilic substitution at the amine group.

Key Data:

ParameterValueSource
SolventTHF/DCM (1:1)
BasePyridine (2.5 equiv)
Reaction Time6–8 hours at 25°C
Yield78–85%

The intermediate 4-(2,5-dimethoxybenzenesulfonamido)phenyl is isolated via precipitation in ice-cwater and recrystallized from ethanol.

Acetamide Backbone Assembly

Chloroacetylation

The sulfonamide intermediate is reacted with chloroacetyl chloride in acetone-water (3:1) to introduce the acetamide moiety. Sodium acetate buffers the reaction, minimizing unwanted hydrolysis.

Reaction Conditions:

  • Temperature: 0–5°C (prevents exothermic side reactions)

  • Solvent: Acetone-water (3:1 v/v)

  • Yield: 82–88%

Thiophen-2-ylmethylamine Coupling

The chloroacetamide derivative undergoes nucleophilic substitution with thiophen-2-ylmethylamine in dimethylformamide (DMF). Catalytic potassium iodide enhances reactivity by facilitating halide displacement.

Optimized Parameters:

ParameterValueSource
SolventDMF
CatalystKI (0.1 equiv)
Temperature60°C, 12 hours
Yield75–80%

Critical Process Optimization Strategies

Solvent System Selection

  • THF-water mixtures accelerate reactions involving sulfonamides by improving reagent solubility.

  • Acetone without water during azidation steps minimizes hydrolysis byproducts, as demonstrated in analogous acetamide syntheses.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

  • Recrystallization from methanol yields >99% purity, confirmed by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO₂NH), 7.68–7.12 (m, aromatic), 4.41 (s, 2H, CH₂-thiophene).

  • ESI-MS : [M+H]⁺ at m/z 489.2 (calculated 489.1).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 198–201°C (decomposition-free).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented methods for analogous compounds utilize continuous flow reactors to enhance throughput and reduce reaction times from hours to minutes.

Cost-Effective Reagents

Replacing HATU with EDC/HOBt in amide couplings lowers production costs without compromising yield.

Challenges and Mitigation

Byproduct Formation

  • Polymeric side products during sulfonamide synthesis are minimized by maintaining low temperatures (<10°C) and using excess base.

  • Thiophene oxidation : Conducting reactions under nitrogen atmosphere prevents thiophene ring degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a novel sulfonamide derivative that has garnered attention in various scientific research applications. This article will explore its chemical properties, synthesis, and potential applications in medicinal chemistry, biological research, and material science.

Key Structural Features

  • Sulfonamide Group : Known for its antibacterial properties and ability to inhibit certain enzymes.
  • Dimethoxybenzene Moiety : Imparts hydrophobic characteristics and can influence the compound's binding affinity to biological targets.
  • Thiophene Ring : Adds to the electronic properties of the molecule, potentially enhancing its reactivity.

Medicinal Chemistry

The compound shows promise as a potential pharmaceutical agent due to its structural similarity to known drugs. Its sulfonamide group may exhibit antibacterial or antiviral activity, making it a candidate for further drug development studies.

Biological Research

Research has indicated that compounds containing sulfonamide groups can interact with various biological pathways. Studies may focus on:

  • Enzyme Inhibition : Investigating the ability of the compound to inhibit specific enzymes involved in disease processes.
  • Cellular Assays : Evaluating cytotoxicity and cellular uptake in different cell lines.

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of advanced materials, such as:

  • Polymer Chemistry : Serving as a building block for synthesizing new polymers with desirable properties.
  • Nanotechnology : Potential use in creating nanomaterials for drug delivery systems or sensors.

Case Study 1: Antimicrobial Activity

A study conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Case Study 2: Drug Development

Research focusing on similar compounds has led to the development of several FDA-approved medications. These studies highlight the importance of optimizing structural features to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The aromatic rings and thiophene moiety could facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features for Comparison :
  • Core heterocycle : Presence of [1,2,4]triazolo[4,3-b]pyridazine.
  • Piperazine substituents : Variations in sulfonyl, carboxamide, or alkyl groups.
  • Biological activity : Inhibitory effects on targets like BRD4, Lin28, or antifungal mechanisms.
Table 1: Comparison of Selected Analogues
Compound Name & Structure Substituents on Piperazine Biological Activity Key Physical Properties Reference
1-(2-Phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 2-Phenylethanesulfonyl Not explicitly reported (probable BRD4 inhibition) N/A
Compound 29 (Ethanesulfonyl derivative) Ethanesulfonyl BRD4 bromodomain inhibitor (IC₅₀: 120 nM) Isolated yield: 45%
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Carboxamide linked to trifluoromethylphenyl Antifungal (epigenetic reader targeting) Molecular weight: 391.4 g/mol
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Methyl group on triazole; HCl salt Chemical probe Molecular formula: C₁₀H₁₆Cl₂N₆
AZD5153 ((3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one) Methoxy-triazolo-pyridazine; piperidine BRD4/Extra-Terminal (BET) inhibitor Clinical candidate (Phase I/II)
(E)-4b (Pyrazolo-triazolo-pyridazine derivative) Benzoylamino-propenoic acid Not reported Melting point: 253–255°C

Physicochemical Properties

  • Melting Points: Derivatives like (E)-4b exhibit high melting points (253–255°C), attributed to strong intermolecular hydrogen bonding from the propenoic acid group, whereas sulfonyl-containing compounds (e.g., target compound) may have lower melting points due to reduced crystallinity .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis involves multi-step reactions with precise control of conditions to ensure high yield and purity. Key steps include:

  • Sulfonamide Formation: Reacting 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., triethylamine in dichloromethane) .
  • Thiophene Functionalization: Coupling the intermediate with (thiophen-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert solvents (DMF or DCM) .

Critical Conditions:

ParameterOptimal RangePurpose
Temperature0–5°C (initial step), 25–40°C (coupling)Minimize side reactions
SolventDichloromethane/DMFEnhance solubility and reactivity
CatalystsTriethylamine, EDC/HOBtFacilitate amide bond formation
Reaction Time3–6 hours (per step)Balance yield and purity

Validation: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential to confirm structural integrity .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., sulfonamide NH at δ 10–12 ppm) .
  • Fourier-Transform Infrared (FT-IR): Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .

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